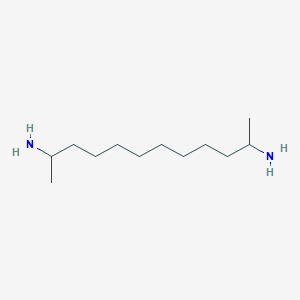
Dodecane-2,11-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecane-2,11-diamine is an organic compound with the molecular formula C12H28N2 It is a diamine, meaning it contains two amino groups (-NH2) attached to a dodecane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecane-2,11-diamine can be synthesized through several methods. One common approach involves the reduction of dodecanedinitrile using hydrogen in the presence of a catalyst such as palladium on carbon. The reaction typically occurs under high pressure and temperature conditions to ensure complete reduction of the nitrile groups to amine groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of dodecanedinitrile in a continuous flow reactor. This method allows for efficient production at a larger scale, with careful control of reaction parameters to optimize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the amino groups are converted to nitro groups or other oxidized forms.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: Halogenated compounds or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Dodecane-2,11-dinitro.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted dodecane derivatives.
Scientific Research Applications
Dodecane-2,11-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including polymers and surfactants.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized in the production of specialty chemicals and as a curing agent in epoxy resins.
Mechanism of Action
The mechanism of action of dodecane-2,11-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. In antimicrobial applications, the compound may disrupt cell membranes or interfere with essential enzymatic processes, leading to cell death.
Comparison with Similar Compounds
Dodecane-1,12-diamine: Another diamine with amino groups at positions 1 and 12. It shares similar chemical properties but differs in the position of the amino groups.
Hexadecane-1,16-diamine: A longer-chain diamine with similar reactivity but different physical properties due to the extended carbon chain.
Uniqueness: Dodecane-2,11-diamine is unique due to the specific positioning of its amino groups, which can influence its reactivity and interactions with other molecules. This positioning may offer advantages in certain applications, such as improved solubility or specific binding interactions.
Properties
CAS No. |
7139-70-0 |
|---|---|
Molecular Formula |
C12H28N2 |
Molecular Weight |
200.36 g/mol |
IUPAC Name |
dodecane-2,11-diamine |
InChI |
InChI=1S/C12H28N2/c1-11(13)9-7-5-3-4-6-8-10-12(2)14/h11-12H,3-10,13-14H2,1-2H3 |
InChI Key |
CBLAIDIBZHTGLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCCCCCC(C)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















